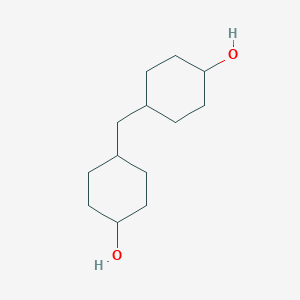
4,4'-Methylenedi(cyclohexan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'4,4'-Methylenedi(cyclohexan-1-ol)' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic compound with two hydroxyl groups and a methylene bridge. The compound is also known as 'MCH' and is commonly used as a solvent, reagent, and intermediate in organic synthesis.
Mechanism Of Action
The mechanism of action of '4,4'-Methylenedi(cyclohexan-1-ol)' is not well understood. However, it is believed that the compound acts as a reducing agent and can undergo redox reactions with other compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of '4,4'-Methylenedi(cyclohexan-1-ol)' have not been extensively studied. However, it has been shown to have antioxidant properties and can protect cells from oxidative stress. The compound has also been shown to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
The advantages of using '4,4'-Methylenedi(cyclohexan-1-ol)' in lab experiments include its unique properties, such as its ability to act as a reducing agent and its antioxidant and anti-inflammatory properties. However, the limitations of using the compound include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of '4,4'-Methylenedi(cyclohexan-1-ol)' in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another direction is the exploration of the compound's potential as a catalyst in organic synthesis. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of '4,4'-Methylenedi(cyclohexan-1-ol)' can be achieved through several methods. One of the most commonly used methods is the reaction of cyclohexanone with formaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of '4,4'-Methylenedi(cyclohexan-1-ol)'.
Scientific Research Applications
'4,4'-Methylenedi(cyclohexan-1-ol)' has been extensively used in scientific research due to its unique properties. It has been used as a solvent and reagent in organic synthesis, as well as an intermediate in the synthesis of various compounds. The compound has also been used in the development of new drugs and pharmaceuticals.
properties
CAS RN |
107870-37-1 |
|---|---|
Product Name |
4,4'-Methylenedi(cyclohexan-1-ol) |
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-[(4-hydroxycyclohexyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-15H,1-9H2 |
InChI Key |
WXQZLPFNTPKVJM-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CC2CCC(CC2)O)O |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)O)O |
synonyms |
[trans(trans)]-4,4'-Methylenebiscyclohexanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



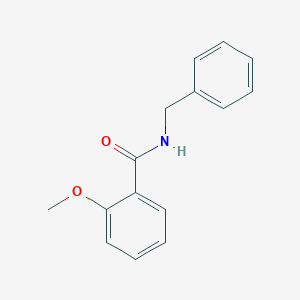
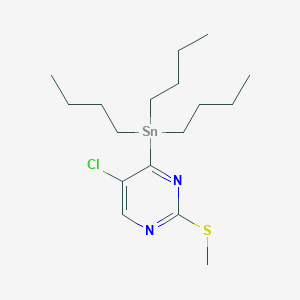
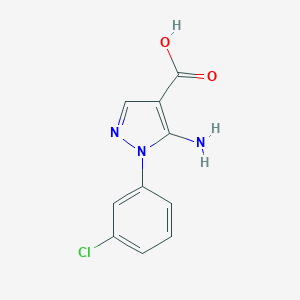

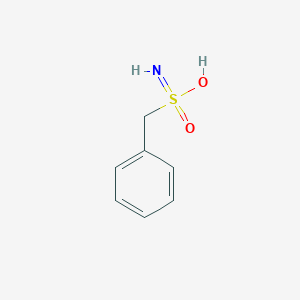
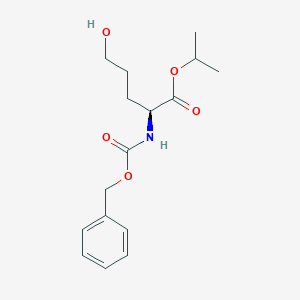
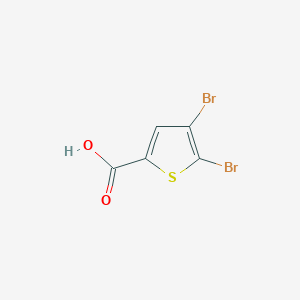

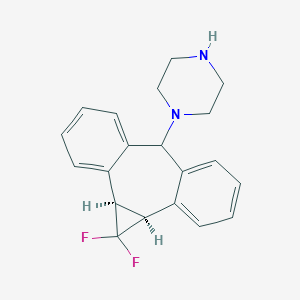

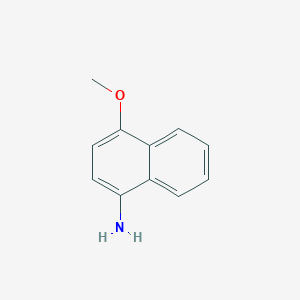
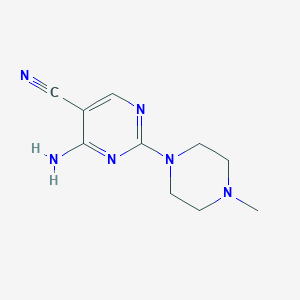
![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)
